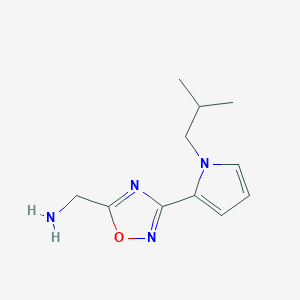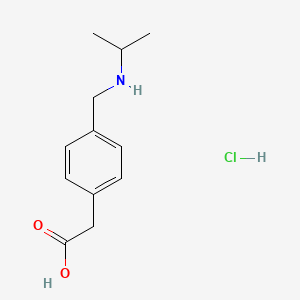
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride is an organic compound that features a phenylacetic acid core with an isopropylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Phenylacetic Acid Core: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid, followed by hydrolysis.
Introduction of the Isopropylamino Group: The phenylacetic acid derivative is then subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
4-Isobutyl-alpha-methylphenylacetic acid: Known for its use as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride is unique due to its specific structural features and potential applications in various fields. Its combination of a phenylacetic acid core with an isopropylamino substituent provides distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
2-[4-[(propan-2-ylamino)methyl]phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)13-8-11-5-3-10(4-6-11)7-12(14)15;/h3-6,9,13H,7-8H2,1-2H3,(H,14,15);1H |
InChIキー |
TZPDRKBOESKONM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1=CC=C(C=C1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



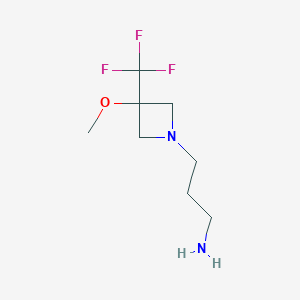
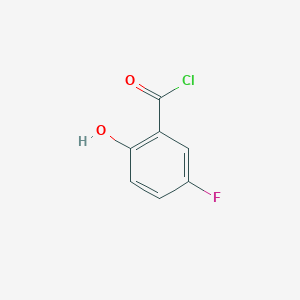
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
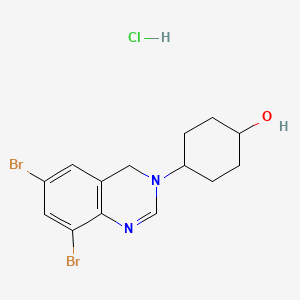
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
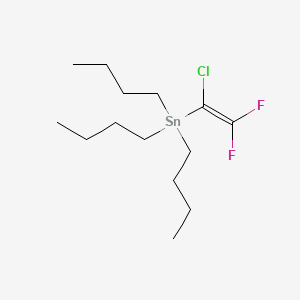

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
